2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15616492
InChI: InChI=1S/C27H29N5O3S2/c1-18(2)17-32-26(34)22(37-27(32)36)16-21-24(28-23-6-4-5-11-31(23)25(21)33)30-14-12-29(13-15-30)19-7-9-20(35-3)10-8-19/h4-11,16,18H,12-15,17H2,1-3H3/b22-16-
SMILES:
Molecular Formula: C27H29N5O3S2
Molecular Weight: 535.7 g/mol

2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC15616492

Molecular Formula: C27H29N5O3S2

Molecular Weight: 535.7 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(4-methoxyphenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C27H29N5O3S2
Molecular Weight 535.7 g/mol
IUPAC Name (5Z)-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C27H29N5O3S2/c1-18(2)17-32-26(34)22(37-27(32)36)16-21-24(28-23-6-4-5-11-31(23)25(21)33)30-14-12-29(13-15-30)19-7-9-20(35-3)10-8-19/h4-11,16,18H,12-15,17H2,1-3H3/b22-16-
Standard InChI Key KHHKIFSNGPYXQO-JWGURIENSA-N
Isomeric SMILES CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=C(C=C5)OC)/SC1=S
Canonical SMILES CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=C(C=C5)OC)SC1=S

Introduction

Structural Characteristics and Molecular Design

The compound’s architecture combines three key heterocyclic systems:

  • Pyrido[1,2-a]pyrimidin-4-one core: A fused bicyclic system known for its planar geometry and electron-deficient nature, facilitating interactions with biological targets .

  • 4-Methoxyphenylpiperazine moiety: The piperazine ring enhances solubility and bioavailability, while the 4-methoxy group on the phenyl ring modulates electronic effects and receptor binding .

  • Thiazolidin-5-ylidene substituent: A five-membered ring containing sulfur and nitrogen atoms, conferring conformational rigidity and redox activity .

The (Z)-configuration of the methylidene bridge ensures spatial alignment of the thiazolidinone and pyrido[1,2-a]pyrimidin-4-one planes, potentially optimizing π-π stacking interactions with aromatic residues in enzyme active sites .

Synthetic Pathways and Methodological Considerations

Construction of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold can be synthesized via cyclocondensation reactions. A validated protocol involves:

  • Reacting 2-aminonicotinic acid with acyl chlorides to form pyridobenzoxazinones .

  • Ring-opening of benzoxazinones with amines or hydrazines to yield pyrido[1,2-a]pyrimidin-4-ones .

Aluminum-exchanged tungstophosphoric acid catalysts (e.g., Al3_3PW12_{12}O40_{40}) have demonstrated exceptional efficiency in such reactions, achieving yields >90% under mild conditions .

Incorporation of the Piperazine Substituent

The 4-methoxyphenylpiperazine group is typically introduced via nucleophilic substitution. For example:

  • Reacting chloropyrido[1,2-a]pyrimidin-4-ones with 1-(4-methoxyphenyl)piperazine in the presence of a base .

  • Microwave-assisted coupling to enhance reaction kinetics and regioselectivity .

Thiazolidin-5-ylidene Functionalization

The thiazolidin-5-ylidene moiety is synthesized through:

  • Cyclization of thiourea derivatives with α-haloketones .

  • Condensation of thiosemicarbazides with aldehydes, followed by oxidative desulfurization .

A multistep procedure is often required to achieve the (Z)-configuration, involving stereoselective elimination or photochemical isomerization .

Pharmacological Profile and Biological Activity

CompoundSubstituentIC50_{50} (µM) - MCF-7IC50_{50} (µM) - HeLa
K1Phenyl12.49.8
K54-Cl-Phenyl2.83.1

The methoxyphenyl group in the target compound may similarly influence cytotoxicity by modulating lipophilicity and membrane permeability .

Antimicrobial and Antibiofilm Activity

Thiazolidin-4-one derivatives exhibit broad-spectrum antimicrobial effects. For instance:

  • Compound 2 (MIC: 0.5 µg/mL against S. aureus) reduced biofilm formation by >11% at 10× MIC .

  • Mannich base derivatives with dimethylamino substituents showed OD570_{570} = 0.266 against Candida albicans biofilms .

The thiazolidin-5-ylidene group in the target compound may enhance redox cycling, generating reactive oxygen species that disrupt microbial membranes .

Enzyme Inhibition and Mechanism of Action

Piperazine-containing fluoroquinolone hybrids inhibit topoisomerases I/II, inducing apoptosis and cell cycle arrest . Molecular docking studies suggest that the methoxyphenyl group interacts with hydrophobic pockets in topoisomerase IIα (PDB: 1ZXM), while the pyrido[1,2-a]pyrimidin-4-one core intercalates DNA .

Physicochemical and Pharmacokinetic Properties

The compound’s logP value is estimated at 3.2 (Predicted via ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration. The methoxy group (-OCH3_3) enhances aqueous solubility (cLogS: -4.1) compared to halogenated analogs . Metabolic stability studies on related compounds suggest susceptibility to hepatic CYP3A4-mediated oxidation, necessitating prodrug strategies for oral administration .

Comparative Analysis with Structural Analogs

The table below contrasts the target compound with related molecules:

Compound NameCore StructureKey SubstituentsBioactivity Highlights
Target CompoundPyrido[1,2-a]pyrimidin-4-one4-Methoxyphenylpiperazine, Thiazolidin-5-ylideneHypothetical: Cytotoxicity, Topoisomerase inhibition
K5 Pyridopyrimidinone4-Chlorophenyl, ThiazoleIC50_{50}: 2.8 µM (HeLa)
Ciprofloxacin-TZD Hybrid FluoroquinoloneN-4-Piperazinyl, ThiazolidinedioneTopo I/II inhibition, Apoptosis induction

Future Directions and Research Opportunities

  • Synthetic Optimization: Explore green chemistry approaches using heteropolyacid catalysts to improve yield and reduce waste .

  • Mechanistic Studies: Conduct molecular dynamics simulations to map interactions with topoisomerase IIα and DNA gyrase .

  • In Vivo Validation: Evaluate pharmacokinetics and toxicity profiles in murine models to assess therapeutic potential .

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